molecular formula C7H7N3OS B572896 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1232815-50-7

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No.: B572896
CAS No.: 1232815-50-7
M. Wt: 181.213
InChI Key: FBQWUZRBCRGRAU-UHFFFAOYSA-N
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Description

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The presence of a methylthio group at the 2-position of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core structure adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically involve high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide (NaOMe) at 150–160°C, refluxing with triethyl orthoformate (HC(OEt)3) and xylene, or stirring at 100°C in the presence of either sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry tools. This approach allows for the adaptation of the amination step to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base such as potassium tert-butoxide (KOt-Bu) . Continuous flow processes offer advantages in terms of scalability, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:

The presence of the methylthio group in this compound adds to its uniqueness and potential for specific biological activities.

Properties

IUPAC Name

2-methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-12-7-8-6(11)5-3-2-4-10(5)9-7/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQWUZRBCRGRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725734
Record name 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232815-50-7
Record name 2-(Methylthio)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1232815-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a Round bottom flask, 2-Thioxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one (29.22 g, 0.1748 mol), Tetrahydrofuran (800 mL) and Methyl iodide (14.0 mL, 0.225 mol) were added, respectively. The reaction was stirred at room temperature overnight. The solvent was removed under vacuum to give a solid. The combined solid was washed with water (500 mL) and saturated NaHCO3 (500 mL). The mixture was stirred for 30 minutes. The solid was filtered and washed with water to give 2-Methylsulfanyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one as a white solid which was allowed to dry under vacuum overnight, affording 23.23 grams. 1H NMR (400 MHz, DMSO, d6) δ 12.02 (s, 1H), 7.52 (m, 1H), 6.84 (m, 1H), 6.47 (m, 1H), 2.53 (s, 3H).
Quantity
29.22 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

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